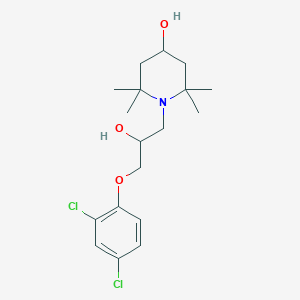
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C18H27Cl2NO3 and its molecular weight is 376.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound that has garnered attention due to its potential biological activity. This article reviews the biological effects of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C18H27Cl2NO3 and it is characterized by the presence of a dichlorophenoxy group and a tetramethylpiperidin-4-ol moiety. This structural complexity suggests potential interactions with various biological systems.
Research indicates that derivatives of 2,4-D can influence cellular processes through several mechanisms:
- Mitochondrial Function : A study demonstrated that both isolated and formulated 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner. Notably, exposure to these compounds led to alterations in ATP levels and membrane potential in rat liver mitochondria .
- Oxidative Stress : While no significant induction of oxidative stress was observed in some studies, alterations in mitochondrial function suggest that the compound may still impact cellular energy metabolism indirectly .
Toxicological Profile
The toxicological profile of this compound is closely related to its parent compound 2,4-D. Key findings include:
- Acute Toxicity : Case reports indicate that high doses can lead to serious health effects including tachycardia, vomiting, and neurological symptoms. For instance, ingestion of substantial amounts (25–140 g) has been linked to severe outcomes .
- Chronic Exposure : Long-term exposure has been associated with peripheral neuropathy and other chronic health issues. The persistence of symptoms following dermal exposure highlights the need for caution when handling such compounds .
Case Studies
Several studies have investigated the effects of 2,4-D derivatives on human health and environmental systems:
- Occupational Exposure : A cohort study involving agricultural workers exposed to 2,4-D revealed increased incidences of respiratory issues and skin conditions compared to non-exposed groups. The findings underscore the importance of protective measures in agricultural settings .
- Environmental Impact : Research indicates that 2,4-D can degrade in soil through microbial activity but may also migrate into groundwater due to its high mobility. This raises concerns about environmental contamination and subsequent human exposure through drinking water .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLINFQAHKANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Cl)Cl)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














